2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-9-methyl-6-morpholin-4-ylpurine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c1-16-7(6-18)13-8-9(16)14-11(12)15-10(8)17-2-4-19-5-3-17/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTRBEZVZHHHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-9-methylpurine and morpholine.
Formation of Intermediate: The intermediate compound is formed by reacting 2-chloro-9-methylpurine with morpholine under suitable conditions, such as heating in an organic solvent like dichloroethane.
Aldehyde Introduction: The aldehyde group is introduced at the 8-position through a formylation reaction, often using reagents like trimethyl orthoformate and acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for scaling up the reaction and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The aldehyde group at the 8-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Substitution: Products include various substituted purines depending on the nucleophile used.
Oxidation: The major product is 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid.
Reduction: The major product is 2-Chloro-9-methyl-6-morpholino-9H-purine-8-methanol.
Scientific Research Applications
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the morpholino group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of substituents and properties is presented below:
Key Observations:
- Position 8 Functional Groups : The carbaldehyde group in the target compound distinguishes it from the carboxylic acid variant (e.g., 1439824-88-0 ) and the tertiary alcohol derivative (1198171-79-7 ). The aldehyde’s reactivity makes it suitable for forming Schiff bases or other conjugates.
- Substituent Effects: Morpholino at position 6 is conserved in multiple analogs, likely due to its ability to participate in hydrogen-bonding networks, as discussed in crystallographic studies .
- Biological Relevance : Chlorine at position 2/6 is common in purine-based kinase inhibitors and antimicrobial agents .
Physicochemical Properties
- Solubility: The morpholino group enhances water solubility compared to non-polar substituents (e.g., benzyl in ).
- Stability : The aldehyde group may render the compound sensitive to oxidation, unlike the carboxylic acid or alcohol derivatives .
Biological Activity
Overview
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde is a heterocyclic compound belonging to the purine family. Its structure includes a chloro group at the 2-position, a methyl group at the 9-position, a morpholino group at the 6-position, and an aldehyde group at the 8-position of the purine ring. This unique arrangement contributes to its biological activity, particularly in medicinal chemistry and enzyme interaction studies.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor or modulator of enzyme activity, impacting various biochemical pathways. The presence of the morpholino group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development.
Medicinal Chemistry
This compound is utilized as a building block for synthesizing potential therapeutic agents, particularly in developing kinase inhibitors and antiviral drugs. Its structure allows it to interfere with DNA synthesis, which is particularly useful in cancer treatment due to rapid cell division associated with malignancies .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various kinases. For example, it has demonstrated selective inhibition against Nek2 (NIMA-related kinase 2) with an IC50 value of 0.62 μM, indicating its potential as a targeted therapy in cancer treatment .
Case Studies
- Nek2 Inhibition : A study focused on purine-based probes revealed that modifications at the 6-position significantly affected the selectivity and potency against Nek2 and CDK2 (cyclin-dependent kinase 2). The compound's structural features were crucial for its activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
- Cell Proliferation Studies : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. The inhibition of these kinases leads to reduced tumor growth in various cancer models .
Comparative Analysis
| Compound Name | IC50 (μM) | Target Kinase |
|---|---|---|
| This compound | 0.62 | Nek2 |
| Other Purine Derivative (e.g., CDK2 Inhibitor) | 7.0 | CDK2 |
| Similar Compound | 12 | Dual inhibitor of Nek2 and CDK2 |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from purine precursors. For example:
- Step 1 : Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous conditions .
- Step 2 : Introduction of the morpholino group via nucleophilic substitution (e.g., using morpholine with K₂CO₃ as a base in DMF at 90°C) .
- Step 3 : Formylation at the 8-position using Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C to prevent over-oxidation .
Optimization Strategies : - Use Pd-catalyzed cross-coupling for regioselective modifications (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjust solvent polarity to minimize byproducts .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for the morpholino and aldehyde groups .
- X-ray Crystallography : Employ SHELXL for refinement to confirm stereochemistry and hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI+ ionization to verify purity (>98%) and molecular ion [M+H]+ .
Resolving Discrepancies : - Cross-validate NMR assignments with computational tools (e.g., DFT-based chemical shift prediction) .
- Repeat crystallographic data collection at low temperature (100 K) to reduce thermal motion artifacts .
Advanced Research Questions
Q. How does the morpholino group influence the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Reactivity : The morpholino group acts as an electron-donating substituent, stabilizing intermediates during nucleophilic aromatic substitution. Compare kinetics using Hammett plots with analogs (e.g., piperidine vs. morpholino derivatives) .
- Biological Interactions : Conduct molecular docking (e.g., AutoDock Vina) to assess hydrogen-bonding interactions with enzyme active sites (e.g., kinases). Validate with SPR binding assays (KD measurement) .
Q. What computational approaches are suitable for modeling the compound's interactions with enzymes, and how do they compare with empirical data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS with explicit solvent models. Focus on conformational flexibility of the morpholino group .
- QM/MM Hybrid Methods : Calculate binding energies for key residues (e.g., catalytic lysine in kinases) using Gaussian/B3LYP .
- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 log unit suggest force field inaccuracies .
Q. How can researchers address contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Systematic Review : Compile datasets from multiple sources (e.g., PubChem, ChEMBL) and apply meta-analysis to identify outliers. Use funnel plots to assess publication bias .
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for variability .
- Structural Analysis : Perform co-crystallization with target proteins to confirm binding modes and rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
